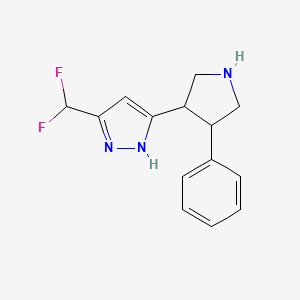![molecular formula C10H19ClN4O B1402475 3-[4-(2-Methoxy-ethyl)-4H-[1,2,4]triazol-3-yl]-piperidine dihydrochloride CAS No. 1361112-27-7](/img/structure/B1402475.png)
3-[4-(2-Methoxy-ethyl)-4H-[1,2,4]triazol-3-yl]-piperidine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(2-Methoxy-ethyl)-4H-[1,2,4]triazol-3-yl]-piperidine dihydrochloride is a useful research compound. Its molecular formula is C10H19ClN4O and its molecular weight is 246.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
It’s known that similar compounds with a 1,2,4-triazole nucleus have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
Compounds with a 1,2,4-triazole nucleus are known to interact with biological receptors through hydrogen-bonding and dipole interactions . This interaction could potentially lead to changes in the function of these receptors, affecting the physiological processes they are involved in.
Biochemical Pathways
It’s known that compounds with a 1,2,4-triazole nucleus have broad-spectrum biological activities , suggesting that they may affect multiple biochemical pathways. The downstream effects of these interactions would depend on the specific pathways and receptors involved.
Result of Action
Given the broad-spectrum biological activities of compounds with a 1,2,4-triazole nucleus , it’s likely that this compound could have diverse effects at the molecular and cellular level.
生化分析
Biochemical Properties
3-[4-(2-Methoxy-ethyl)-4H-[1,2,4]triazol-3-yl]-piperidine dihydrochloride plays a significant role in biochemical reactions, particularly due to its interaction with enzymes and proteins. The triazole ring in the compound can form hydrogen bonds and engage in dipole interactions with biological receptors . This compound has been shown to interact with enzymes such as cholinesterases, which are crucial for neurotransmitter regulation . The nature of these interactions often involves inhibition or modulation of enzyme activity, which can have downstream effects on various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of signaling molecules and receptors, thereby affecting cellular communication and function . Additionally, it can alter gene expression patterns, leading to changes in protein synthesis and cellular behavior. The impact on cellular metabolism includes modifications in metabolic flux and energy production, which are critical for maintaining cellular homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The triazole ring allows the compound to bind to active sites of enzymes, either inhibiting or activating them . This binding can lead to changes in enzyme conformation and activity, ultimately affecting biochemical pathways. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional machinery of the cell .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term impact on cellular function. Over time, the compound may undergo degradation, which can affect its efficacy and potency . In vitro and in vivo studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including alterations in cell growth and differentiation . The stability of the compound is crucial for its consistent performance in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulation of enzyme activity and improvement in biochemical pathways . At higher doses, toxic or adverse effects can be observed, including cellular damage and disruption of normal physiological functions . Understanding the dosage threshold is essential for optimizing the compound’s use in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes . The compound can influence the levels of metabolites and the flow of metabolic intermediates, thereby affecting overall metabolic flux . These interactions are critical for understanding the compound’s role in cellular metabolism and its potential impact on metabolic disorders.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for its activity and function, as it allows the compound to interact with target biomolecules within the appropriate cellular context
属性
CAS 编号 |
1361112-27-7 |
|---|---|
分子式 |
C10H19ClN4O |
分子量 |
246.74 g/mol |
IUPAC 名称 |
3-[4-(2-methoxyethyl)-1,2,4-triazol-3-yl]piperidine;hydrochloride |
InChI |
InChI=1S/C10H18N4O.ClH/c1-15-6-5-14-8-12-13-10(14)9-3-2-4-11-7-9;/h8-9,11H,2-7H2,1H3;1H |
InChI 键 |
YGHWISLBBPZZHX-UHFFFAOYSA-N |
SMILES |
COCCN1C=NN=C1C2CCCNC2.Cl.Cl |
规范 SMILES |
COCCN1C=NN=C1C2CCCNC2.Cl |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Methyl-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazineoxalic acid salt](/img/structure/B1402392.png)
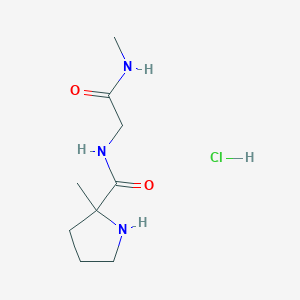
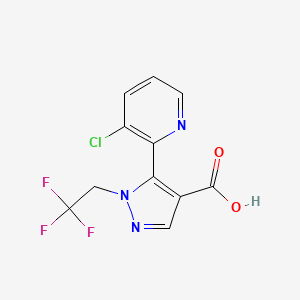

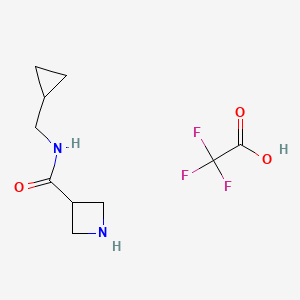
![[3,5-Dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-acetic acid tert-butyl ester](/img/structure/B1402400.png)
![3-([1,1'-Biphenyl]-2-ylmethyl)-1-ethylpiperazin-2-one](/img/structure/B1402403.png)

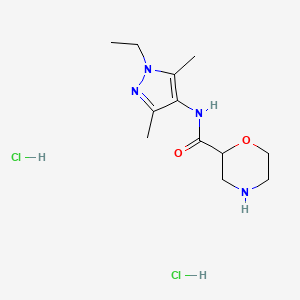
![4-{5-[2-(3,4-Difluoro-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride](/img/structure/B1402407.png)
![3-Morpholin-2-yl-benzo[b]thiophene-2-carboxylic acidisopropylamide hydrochloride](/img/structure/B1402411.png)
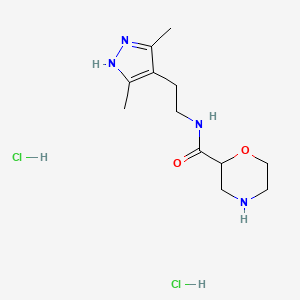
![3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic acidisopropylamide hydrochloride](/img/structure/B1402413.png)
